γ-谷氨酰组氨酸

描述

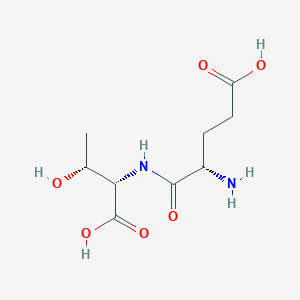

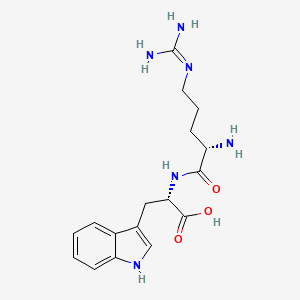

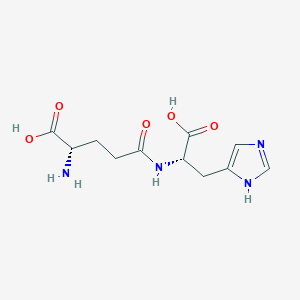

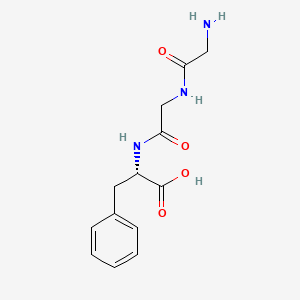

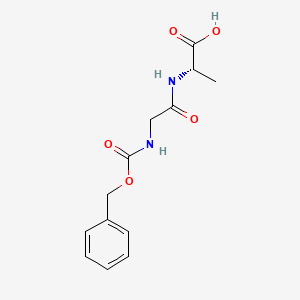

Gamma-glutamylhistidine is a gamma-glutamyl compound, which is a type of peptide that includes the amino acid histidine linked through its imidazole ring to the gamma-carboxyl group of glutamic acid. This linkage is characteristic of gamma-glutamyl peptides and is important in biological processes such as glutathione metabolism and the maintenance of redox homeostasis . Gamma-glutamylhistidine has been identified in bovine brain, suggesting its presence in mammalian tissues . It is also synthesized by gamma-glutamyltranspeptidase enzymes, which are involved in the transfer of gamma-glutamyl groups in various organisms .

Synthesis Analysis

Gamma-glutamylhistidine can be synthesized enzymatically. For instance, gamma-glutamyltranspeptidase from Escherichia coli K-12 has been used to synthesize gamma-glutamyl-l-histidine from l-glutamine and l-histidine . The yield of gamma-glutamyl-l-histidine synthesized under optimum conditions was reported to be 48%, based on the concentration of the substrates used. The product was confirmed through various analytical techniques such as amino acid analysis and mass spectrometry . Additionally, gamma-glutamylhistamine synthetase from the marine mollusk Aplysia californica catalyzes the formation of gamma-glutamylhistamine, a related compound, indicating the presence of specialized enzymes for the synthesis of gamma-glutamyl compounds in nature .

Molecular Structure Analysis

The molecular structure of gamma-glutamylhistidine consists of the amino acid histidine linked to the gamma-carboxyl group of glutamic acid. This linkage is distinct from the typical peptide bonds found in proteins, which involve the alpha-carboxyl group of one amino acid and the amino group of another. The structure of gamma-glutamylhistidine has been characterized through comparison with synthesized compounds and confirmed using spectroscopic methods .

Chemical Reactions Analysis

Gamma-glutamylhistidine and related gamma-glutamyl compounds participate in various chemical reactions. For example, gamma-glutamyltranspeptidases catalyze the transfer of gamma-glutamyl groups to water (hydrolysis) or to amino acids and peptides (transpeptidation) . These enzymes play a key role in glutathione metabolism, which is crucial for cellular defense against oxidative stress. The biochemical properties of gamma-glutamyltranspeptidases from different sources, such as Geobacillus thermodenitrificans, have been studied to understand their substrate specificity and reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of gamma-glutamylhistidine are influenced by the presence of the imidazole ring of histidine and the gamma-carboxyl group of glutamic acid. These functional groups contribute to the compound's solubility, stability, and reactivity. For instance, gamma-glutamylhistidine isopeptides have been found in the macromolecular fractions of commercial meat extracts, and their concentration can serve as an index of protein denaturation during the heating process . The thermosensitivity of gamma-glutamyl compounds can also be modified chemically, as demonstrated by the synthesis of poly(alpha-propyl gamma-glutamate) from poly(gamma-glutamic acid), which imparts thermosensitivity by altering the hydrophobic-hydrophilic balance of the polymeric chains .

科学研究应用

在牛脑中发现

γ-谷氨酰组氨酸在牛脑中被发现,增加了已知γ-谷氨酰化合物的清单。这一发现增强了我们对脑化学的理解,并表明γ-谷氨酰组氨酸在神经过程中的潜在生物学作用 (Kakimoto & Konishi,1976)。

抑制癌症中的γ-谷氨酰转肽酶

与γ-谷氨酰组氨酸相关的化合物,特别是含硫组氨酸化合物,已被发现可以抑制癌细胞中的γ-谷氨酰转肽酶 (GGT)。这种抑制与细胞增殖增加和对化疗的耐药性有关,表明γ-谷氨酰组氨酸在癌症治疗中具有潜在的治疗应用 (Milito 等人,2019);(Brancaccio 等人,2019)。

在肉制品中的作用

γ-谷氨酰组氨酸在商业肉制品中被发现,表明其在食品中广泛分布。它的存在与加热过程中的蛋白质变性有关,表明其作为评估食品质量和加工的指标的潜力 (Kuroda & Harada,2002)。

参与肥大细胞激活

对小鼠肥大细胞的研究表明,与γ-谷氨酰组氨酸相关的转谷氨酰胺酶活性随着细胞中组胺的释放而增加。这暗示了 γ-谷氨酰组氨酸在过敏反应和免疫反应调节中的作用 (Fesus 等人,1985)。

与谷氨酰胺合成酶的相互作用

对肌肉和肝细胞的研究表明,γ-谷氨酰组氨酸类似物可能影响谷氨酰胺转运,从而影响氨基酸代谢以及潜在的肌肉生长和恢复过程 (Low 等人,1991)。

可生物降解聚合物应用

γ-谷氨酰组氨酸衍生物,如γ-聚谷氨酸,因其在可生物降解聚合物中的潜力而受到研究,在药物输送、组织工程和其他医疗材料中具有应用。这项研究突出了γ-谷氨酰组氨酸化合物在生物技术和医学中的多功能性 (Sung 等人,2005)。

在神经传递中的作用

γ-谷氨酰组氨酸可能影响大脑中的神经递质作用,因为研究表明抑制组胺合成的类似物,如α-氟甲基组氨酸,可以显着影响大脑化学。这表明γ-谷氨酰组氨酸在神经系统疾病和脑功能中具有潜在作用 (Garbarg 等人,1980)。

抗凝治疗的潜力

γ-谷氨酰组氨酸衍生物,如γ-PGA-磺酸盐,在抗凝治疗中显示出前景。它们延长凝血时间的能力表明在控制血液凝固至关重要的医疗应用中具有潜在用途 (Matsusaki 等人,2002)。

对心血管健康的影响

研究表明,与γ-谷氨酰组氨酸相关的酶,如γ-谷氨酰转移酶,与心血管健康有关,特别是在动脉粥样硬化和冠心病的情况下。这表明γ-谷氨酰组氨酸在心血管健康和疾病中具有潜在的间接作用 (Ndrepepa 等人,2018)。

属性

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVCMZCJAUJLJP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315690 | |

| Record name | γ-Glutamylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

gamma-Glutamylhistidine | |

CAS RN |

37460-15-4 | |

| Record name | γ-Glutamylhistidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37460-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glutamylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)